Triphenylphosphane;hydrochloride
Description
Chemical Identity and Nomenclature
Triphenylphosphane hydrochloride, systematically named triphenylphosphane dihydrochloride , is a quaternary phosphonium salt formed by the protonation of triphenylphosphine (PPh$$3$$) with hydrochloric acid. Its molecular formula, C$${18}$$H$${17}$$Cl$$2$$P, corresponds to a molecular weight of 335.2 g/mol . The compound’s structure consists of a central phosphorus atom bonded to three phenyl groups and two chloride ions, arranged in a trigonal bipyramidal geometry in non-polar solvents .
Key identifiers include:
- IUPAC Name : Triphenylphosphane dihydrochloride
- SMILES : C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
- InChI Key : HYUFXBPAIGJHRY-UHFFFAOYSA-N
- Synonyms : Triphenylphosphine hydrochloride, chlorotriphenylphosphonium chloride
The compound’s crystalline solid form exhibits limited solubility in water (0.0017 g/100 mL at 22°C) but dissolves readily in polar aprotic solvents like acetonitrile .
Historical Development and Significance in Organophosphorus Chemistry
Triphenylphosphane hydrochloride emerged as a byproduct of advancements in phosphine chemistry during the mid-20th century. Its parent compound, triphenylphosphine, gained prominence through its role in the Wittig reaction (1954), enabling alkene synthesis from aldehydes and ketones . The hydrochloride derivative became significant for its utility in stabilizing reactive intermediates and facilitating proton transfer in catalytic cycles.
A pivotal application lies in coordination chemistry , where it serves as a precursor for synthesizing transition metal complexes. For example, rhodium-triphenylphosphine hydrochlorides are employed in hydrogenation catalysts, leveraging the phosphine ligand’s electron-donating properties to modulate metal reactivity .
Comparative Analysis with Related Phosphonium Salts
Triphenylphosphane hydrochloride belongs to a broader family of phosphonium salts, each with distinct reactivity profiles:
Key distinctions :
- Solubility : Unlike the covalent triphenylphosphine dichloride, the ionic nature of triphenylphosphane hydrochloride enhances its solubility in polar media .
- Reactivity : The hydrochloride exhibits reduced electrophilicity compared to dichloride derivatives, making it less effective in chlorination but more suitable for acid-catalyzed reactions .
- Coordination Behavior : The chloride ions in triphenylphosphane hydrochloride enable ligand exchange in metal complexes, a feature absent in neutral phosphine oxides .
Properties
Molecular Formula |
C18H16ClP |
|---|---|
Molecular Weight |
298.7 g/mol |
IUPAC Name |
triphenylphosphane;hydrochloride |
InChI |
InChI=1S/C18H15P.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H |
InChI Key |
AVCVDUDESCZFHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Triphenylphosphane hydrochloride is primarily known for its role as a reagent in organic synthesis. It serves as a reducing agent and a nucleophile, facilitating several important chemical reactions:
- Wittig Reaction : One of the most significant applications is in the Wittig reaction, where triphenylphosphane reacts with aldehydes and ketones to form alkenes. This reaction is crucial for synthesizing various organic compounds, including pharmaceuticals and agrochemicals .
- Reduction Reactions : It effectively reduces carbonyl compounds to alcohols, making it valuable in the preparation of alcohols from ketones and aldehydes .
- Synthesis of Pharmaceuticals : Triphenylphosphane hydrochloride is involved in synthesizing several drugs, including clindamycin and chlorambucil, which have shown cytotoxic effects against certain cancers .
Coordination Chemistry
In coordination chemistry, triphenylphosphane hydrochloride acts as a ligand that forms complexes with various metal ions. These complexes are essential for catalytic processes:
- Metal Complex Formation : It forms stable complexes with metals such as palladium, platinum, and rhodium. These metal complexes are pivotal in various catalytic reactions, including hydrogenation and cross-coupling reactions .
- Polymer-Supported Applications : The use of polymer-supported triphenylphosphane has gained attention due to its enhanced reactivity and ease of separation from reaction mixtures. This approach facilitates functional group interconversions and heterocycle synthesis .
Medicinal Chemistry
Recent studies have highlighted the potential of triphenylphosphane derivatives in medicinal applications:
- Antitumor Activity : Research indicates that triphenylphosphane derivatives exhibit significant antiproliferative activity against cancer cell lines. For instance, derivatives have been shown to enhance the efficacy of established chemotherapeutics like paclitaxel by increasing their cytotoxic potency against cancer cells while minimizing toxicity to normal cells .
- Mechanistic Insights : The mechanism behind the selective toxicity of these compounds appears linked to their ability to target mitochondria in cancer cells, leading to increased apoptosis in malignant cells compared to non-malignant cells .
Table 1: Summary of Key Applications of Triphenylphosphane Hydrochloride
| Application Area | Specific Use | Importance |
|---|---|---|
| Organic Synthesis | Wittig Reaction | Formation of alkenes from carbonyl compounds |
| Reduction of carbonyls | Preparation of alcohols | |
| Drug Synthesis | Used in manufacturing pharmaceuticals | |
| Coordination Chemistry | Ligand for metal complexes | Catalysis in hydrogenation and cross-coupling |
| Medicinal Chemistry | Antitumor agents | Enhances efficacy of existing chemotherapeutics |
Table 2: Case Studies on Antitumor Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between triphenylphosphane hydrochloride and structurally or functionally related compounds:
Table 1: Comparative Properties of Triphenylphosphane Hydrochloride and Analogues
Structural and Functional Analysis
Triphenylphosphine (PPh₃) vs. PPh₃·HCl Reactivity: PPh₃ is a neutral ligand and strong reducing agent, while PPh₃·HCl acts as a protonated species, reducing unwanted redox reactions in acidic media . Solubility: PPh₃·HCl exhibits higher solubility in polar solvents (e.g., water, methanol) compared to hydrophobic PPh₃ . Applications: PPh₃ is preferred in reductive eliminations (e.g., Pd-catalyzed cross-coupling), whereas PPh₃·HCl stabilizes metal complexes in oxidative conditions .
Phosphonium Salts (Quaternary Derivatives) (Chloromethyl)triphenylphosphonium chloride and Ethyl-triphenylphosphonium chloride are quaternary salts with permanent positive charges, making them potent alkylating agents.
Metal Complexes Ru(II) Complexes: PPh₃·HCl enables the substitution of labile ligands (e.g., Cl⁻) with acetonitrile in Ru coordination spheres, critical for tuning catalytic activity . Gold(I) Complexes: PPh₃ ligands in Au(I) compounds (e.g., 4,5-dicyano-imidazolate-Au-PPh₃) show potent anticancer activity by inhibiting DHFR and TrxR enzymes, with IC₅₀ values <5 µM .
Toxicity and Safety PPh₃ has moderate toxicity (LD₅₀: 700 mg/kg in rats), while phosphonium salts are generally more hazardous due to their reactive alkyl groups .
Preparation Methods
Key Reaction:
PPh₃ + HCl → PPh₃·HCl
Optimal Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | 1,4-Dioxane or tetrahydrofuran (THF) | |
| Temperature | 20–70°C | |
| Reaction Time | 12–24 hours | |
| Yield | 95–98% |
Procedure :
-
Dissolve PPh₃ in a polar aprotic solvent (e.g., dioxane).
-
Add concentrated HCl (e.g., 48% aqueous HCl) dropwise under stirring.
-
Heat the mixture to 70°C for 12 hours.
-
Evaporate the solvent and isolate the precipitate.
Advantages :
-
High purity (≥97%) due to minimal side reactions.
-
Scalable for industrial applications.
Challenges :
-
Potential oxidation of PPh₃ to triphenylphosphine oxide (PPh₃=O) under prolonged exposure to air.
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Toluene | |
| Temperature | 50°C | |
| Reaction Time | 3.5 hours | |
| Yield | 95.8% (PPh₃) |
Procedure :
-
React phenol with PCl₃ in toluene at 50°C.
-
Add sodium to facilitate deprotonation and coupling.
-
Distill the organic phase to isolate PPh₃.
Method B: Phenylsodium and PCl₃
Reaction :
3 C₆H₅Na + PCl₃ → PPh₃ + 3 NaCl
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Toluene or xylene | |
| Temperature | 20–30°C | |
| Reaction Time | 1 hour (aging: 30 minutes) | |
| Yield | 97.5% (PPh₃) |
Procedure :
-
Disperse phenylsodium in an aromatic solvent.
-
Add PCl₃ dropwise under cooling.
-
Filter the reaction mixture and concentrate the organic phase.
Step 2: Conversion to PPh₃·HCl
After isolating PPh₃, proceed with HCl addition as described in Section 1.
Alternative Routes and Considerations
Oxidation Mitigation
PPh₃ is prone to oxidation by air to form PPh₃=O. To minimize this, reactions are carried out under inert atmospheres (e.g., nitrogen) or in anhydrous solvents.
Purification Techniques
-
Recrystallization : Dissolve the hydrochloride in hot ethanol or isopropanol, then cool to precipitate pure PPh₃·HCl.
-
Washing : Treat the crude product with ether to remove unreacted PPh₃ or side products.
Data Summary: Comparative Analysis of Methods
Q & A
Q. What are the standard synthetic routes for preparing triphenylphosphane hydrochloride, and how do reaction conditions influence yield?
Triphenylphosphane hydrochloride is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with phenylmagnesium bromide (C₆H₅MgBr) in anhydrous conditions. Key steps include:
- Step 1: Slow addition of PCl₃ to phenylmagnesium bromide in dry ether at 0–5°C to prevent side reactions.
- Step 2: Hydrolysis of the intermediate with hydrochloric acid to yield the hydrochloride salt.
- Purification: Recrystallization from ethanol or toluene to remove unreacted starting materials . Critical Factors: Excess PCl₃ improves yield, while moisture leads to hydrolysis byproducts (e.g., phosphine oxides).
| Synthetic Condition | Yield (%) | Purity (%) |
|---|---|---|
| Dry ether, 0°C | 85 | 98 |
| Moisture-exposed | 62 | 78 |
Q. Which analytical techniques are essential for characterizing triphenylphosphane hydrochloride, and how are they applied?
Key methods include:
- ¹H/³¹P NMR: Confirms structure via chemical shifts (δ ~7.5 ppm for aromatic protons; δ +20 ppm for P in ³¹P NMR).
- IR Spectroscopy: Detects P–Cl bonds (550–600 cm⁻¹) and absence of P=O (indicative of oxidation).
- Elemental Analysis: Validates C, H, P, and Cl content (±0.3% deviation).
- Mass Spectrometry: Molecular ion peak at m/z 278.7 (M⁺–Cl) .
Q. How can researchers mitigate oxidation during storage of triphenylphosphane hydrochloride?
Store under inert gas (argon/nitrogen) in amber glass vials at –20°C. Add stabilizers like BHT (0.01% w/w) to inhibit radical-mediated oxidation. Purity loss after 6 months is <5% under these conditions .
Advanced Research Questions
Q. How do reaction solvents and catalysts influence the efficacy of triphenylphosphane hydrochloride in Staudinger reactions?
Triphenylphosphane hydrochloride facilitates iminophosphorane formation in Staudinger reactions. Optimal conditions:
- Solvent: THF > DCM (due to better solubility and stability of intermediates).
- Catalyst: Use of DMAP (4-dimethylaminopyridine) increases reaction rate by 40% via transition-state stabilization. Mechanistic Insight: ³¹P NMR traces show transient phosphazide intermediates (δ –10 to –15 ppm) .
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 2 | 92 |
| DCM | 4 | 78 |
Q. What experimental strategies resolve contradictions in reported catalytic activity of triphenylphosphane hydrochloride in cross-coupling reactions?
Discrepancies arise from trace metal impurities (e.g., Pd, Cu) in commercial batches. Solutions:
Q. How can computational modeling guide the design of triphenylphosphane hydrochloride derivatives for enhanced chiral induction?
DFT calculations (B3LYP/6-31G*) predict steric and electronic effects of substituents on phosphorous. For example:
- Electron-withdrawing groups (e.g., –CF₃) increase Lewis acidity, improving coordination to transition metals.
- Bulkier substituents (e.g., 2,4,6-trimethylphenyl) enhance enantioselectivity in asymmetric hydrogenation (up to 95% ee) .
Methodological Considerations
Q. What protocols validate the absence of phosphine oxide impurities in triphenylphosphane hydrochloride?
Q. How should researchers optimize reaction stoichiometry in Wittig reactions using triphenylphosphane hydrochloride?
A 1:1.2 molar ratio of aldehyde:triphenylphosphane hydrochloride minimizes ylide decomposition. For sterically hindered aldehydes, increase temperature to 60°C and use DMF as solvent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
